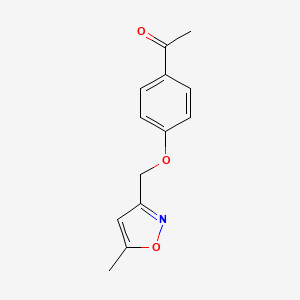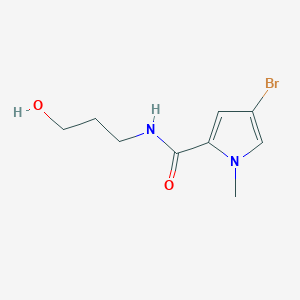![molecular formula C20H22N4O5 B14903927 6-(4-Methoxybenzyl)-3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14903927.png)
6-(4-Methoxybenzyl)-3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-methoxybenzyl)-3-((3,4,5-trimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxybenzyl)-3-((3,4,5-trimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines or other nitrogen-containing compounds under controlled conditions.
Introduction of Methoxybenzyl and Trimethoxyphenyl Groups: The methoxybenzyl and trimethoxyphenyl groups can be introduced through nucleophilic substitution reactions. For example, the reaction of cyanuric chloride with 4-methoxybenzylamine and 3,4,5-trimethoxyaniline in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the efficient production of high-quality material.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazine ring or the aromatic rings, potentially leading to the formation of reduced triazine derivatives or dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Reduced triazine derivatives, dihydro derivatives.
Substitution: Various substituted triazine derivatives with different functional groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: Potential therapeutic applications include its use as an anticancer, antimicrobial, or anti-inflammatory agent, depending on its biological activity.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6-(4-methoxybenzyl)-3-((3,4,5-trimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The triazine ring and aromatic groups can facilitate binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 6-(4-methoxybenzyl)-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
- 6-(4-methoxybenzyl)-3-((3,5-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
- 6-(4-methoxybenzyl)-3-((3,4,5-trimethoxyphenyl)amino)-1,2,4-triazine
Uniqueness
The unique combination of methoxybenzyl and trimethoxyphenyl groups in 6-(4-methoxybenzyl)-3-((3,4,5-trimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one distinguishes it from other similar compounds. These groups contribute to its distinct chemical properties, such as solubility, reactivity, and potential biological activity. The specific arrangement of functional groups can also influence its interactions with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C20H22N4O5 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
6-[(4-methoxyphenyl)methyl]-3-(3,4,5-trimethoxyanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C20H22N4O5/c1-26-14-7-5-12(6-8-14)9-15-19(25)22-20(24-23-15)21-13-10-16(27-2)18(29-4)17(11-13)28-3/h5-8,10-11H,9H2,1-4H3,(H2,21,22,24,25) |
InChI 键 |
MBSRPYFYPRKHGO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



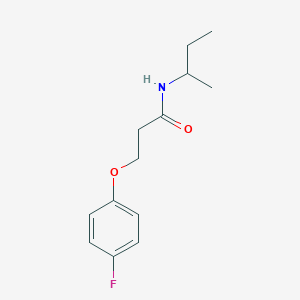
![n-Cyclohexylbenzo[d]thiazole-6-carboxamide](/img/structure/B14903865.png)
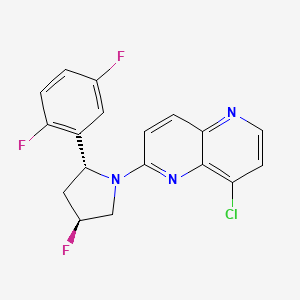
![1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline](/img/structure/B14903867.png)
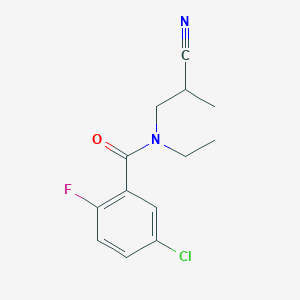

![4,4'-(2'-(Dicyclohexylphosphanyl)-[1,1'-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole)](/img/structure/B14903897.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide](/img/structure/B14903898.png)
![(2'-(Methyldiphenylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14903909.png)
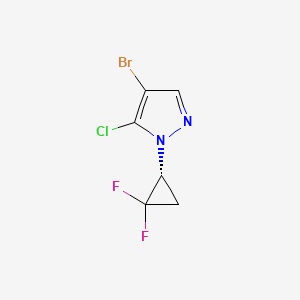
![3-([1,1'-Biphenyl]-2-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B14903916.png)
